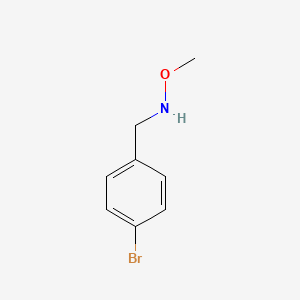

N-(4-bromobenzyl)-O-methylhydroxylamine

Description

Contextualization within O-Methylhydroxylamine Derivatives Research

O-methylhydroxylamine, with the chemical formula CH₃ONH₂, is a derivative of hydroxylamine (B1172632) where the hydrogen of the hydroxyl group is replaced by a methyl group. wikipedia.org This seemingly simple modification imparts distinct chemical properties, making it and its derivatives valuable reagents in organic synthesis. O-methylhydroxylamine is known to react with aldehydes and ketones to form O-methyl oximes, which are stable and can be used as protecting groups or as intermediates for further transformations. wikipedia.org For instance, O-methylhydroxylamine has been employed as a trapping reagent for the quantitative analysis of metabolites of the anticancer drug cyclophosphamide. nih.gov

The derivatization of O-methylhydroxylamine, particularly through N-alkylation or N-acylation, gives rise to a diverse class of compounds with a wide array of applications. Research into these derivatives is often driven by the pursuit of new reagents for organic synthesis and the discovery of novel bioactive molecules. The introduction of different substituents onto the nitrogen atom of O-methylhydroxylamine allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity. For example, deuterated O-methylhydroxylamine hydrochloride is used in pharmacokinetic and metabolic studies. medchemexpress.com

N-(4-bromobenzyl)-O-methylhydroxylamine fits into this context as an N-substituted derivative of O-methylhydroxylamine. The presence of the 4-bromobenzyl group introduces specific characteristics that are of interest to synthetic chemists. This particular substitution pattern is often explored in the development of new synthetic methodologies and in the generation of libraries of compounds for biological screening.

Significance of Substituted Benzyl (B1604629) Hydroxylamines in Contemporary Synthetic Strategies

Substituted benzyl hydroxylamines are a significant class of compounds in contemporary organic synthesis due to their versatile reactivity and their role as precursors to a variety of important molecular scaffolds. Benzylamines themselves are found in a wide range of bioactive molecules and pharmaceuticals. researchgate.net The hydroxylamine functionality adds another layer of synthetic utility, enabling the construction of nitrogen-containing heterocycles and other complex structures.

One of the key applications of substituted benzyl hydroxylamines is in the synthesis of nitrones through condensation with aldehydes and ketones. These nitrones are valuable 1,3-dipoles that can participate in cycloaddition reactions to form isoxazolidine (B1194047) and isoxazoline (B3343090) rings, which are common motifs in biologically active compounds.

Furthermore, the benzyl group itself can be a key pharmacophore or can be readily modified. The substitution pattern on the aromatic ring of the benzyl group plays a crucial role in modulating the biological activity of the final molecule. For instance, studies on O-alkylhydroxylamines as inhibitors of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy, have shown that substitutions on the benzyl ring can significantly impact potency. nih.gov

The general synthetic route to N-substituted hydroxylamines often involves the alkylation of hydroxylamine or its protected derivatives. In the case of this compound, a plausible synthetic approach would involve the reaction of O-methylhydroxylamine with 4-bromobenzyl bromide.

Overview of Research Trajectories Involving Halogenated Benzyl Moieties in Organic Transformations

The incorporation of halogen atoms, such as bromine, onto a benzyl moiety is a common strategy in organic and medicinal chemistry for several reasons. Halogen atoms are known to influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The bromine atom in the para position of the benzyl group in this compound is an electron-withdrawing group, which can affect the reactivity of the aromatic ring and the benzylic position.

Halogenated benzyl groups are frequently used as building blocks in the synthesis of pharmaceuticals and agrochemicals. google.com The carbon-bromine bond can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures. This makes compounds like this compound valuable intermediates in diversity-oriented synthesis.

Research has shown that the presence of a 4-bromobenzyl group can confer potent biological activity. For example, a series of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines have been synthesized and evaluated for their anticancer activity, showing promising results as dual topoisomerase-I/II inhibitors. rsc.orgnih.gov Similarly, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) is a potent dual endothelin receptor antagonist containing a 4-bromophenyl group. acs.org These examples highlight the significance of the 4-bromobenzyl moiety in the design of bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-N-methoxymethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOTUGDVWWCKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Synthetic Methodologies for N 4 Bromobenzyl O Methylhydroxylamine

Direct Synthesis Approaches

Direct synthesis approaches typically involve the sequential construction of the target molecule from readily available precursors. These methods offer clear, step-by-step control over the chemical transformations.

This pathway represents a two-step approach involving the formation of an amide intermediate followed by its reduction.

First, the starting material, 4-bromobenzoyl chloride, is synthesized from p-bromobenzoic acid. This is a standard conversion accomplished by heating the carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.com For instance, heating p-bromobenzoic acid with phosphorus pentachloride yields 4-bromobenzoyl chloride, which can be isolated by distillation under reduced pressure with yields reported as high as 92%. prepchem.com

The second stage involves the acylation of N-methylhydroxylamine with the newly formed 4-bromobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iq This step forms the N-methoxy-N-methyl-4-bromobenzamide intermediate.

The final step is the reduction of the carbonyl group of the amide intermediate to a methylene (B1212753) (-CH₂-) group to yield the final product, N-(4-bromobenzyl)-O-methylhydroxylamine. This reduction must be performed with a reagent that is selective for the amide carbonyl and does not affect the bromo substituent or cleave the sensitive N-O bond.

While a direct reaction between p-bromobenzylamine and hydroxylamine (B1172632) is not a standard method for forming an N-O bond, the title can be interpreted as a reductive amination pathway. Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is one of the most important amine syntheses in organic chemistry. organicreactions.orgscispace.com

In this more chemically sound approach, 4-bromobenzaldehyde (B125591) is reacted with O-methylhydroxylamine. The reaction proceeds through the initial formation of an O-methyl oxime or an iminium ion intermediate, which is then reduced in situ to the desired hydroxylamine derivative. youtube.comyoutube.com This process allows for the direct conversion of a carbonyl compound into a substituted amine or hydroxylamine in a single operational step. scispace.com

Building on the principles of reductive amination, one-pot protocols offer enhanced efficiency by combining all reactants in a single vessel, thereby avoiding the isolation of intermediates. scispace.com For the synthesis of this compound, this involves mixing 4-bromobenzaldehyde, O-methylhydroxylamine (or its hydrochloride salt), and a selective reducing agent in a suitable solvent. youtube.com

The key to this method is the use of a reducing agent that is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate imine or iminium ion formed upon condensation of the aldehyde and the alkoxyamine. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its selectivity. youtube.com Other modern reducing systems have also been developed to be effective and are often more environmentally benign. redalyc.org The reaction is typically performed under mild acidic conditions (pH 4-5), which facilitates the formation of the iminium intermediate. youtube.com

| Reducing Agent System | Substrates | Key Features | Reference |

|---|---|---|---|

| NaBH₃CN | Aldehydes, Ketones | Classic, selective reagent; requires pH control. Toxic cyanide byproduct. | youtube.com |

| NaBH(OAc)₃ | Aldehydes, Ketones | Mild and selective, does not require strict pH control. Good for a wide variety of substrates. | organicreactions.org |

| 2-Picoline-Borane | Aldehydes, Ketones | Stable, non-toxic alternative to NaBH₃CN. Effective in protic solvents like methanol. | redalyc.org |

| NaBH₄/Silica (B1680970) Gel | Aldehydes | A simple and convenient procedure using an inexpensive and active catalyst system. | scispace.com |

This well-established, two-step method involves the synthesis and subsequent reduction of an oxime ether intermediate.

Step 1: Synthesis of 4-Bromobenzaldehyde O-methyl oxime The precursor, 4-bromobenzaldehyde O-methyl oxime, is prepared by the condensation of 4-bromobenzaldehyde with O-methylhydroxylamine hydrochloride. A general procedure for oxime formation involves refluxing the aldehyde and hydroxylamine hydrochloride in an alcohol/water mixture with a mild base, such as sodium acetate (B1210297), to neutralize the liberated HCl. rsc.org The resulting oxime ether is typically a stable, crystalline solid that can be easily purified by recrystallization. rsc.org

Step 2: Reduction of the Oxime Ether The C=N double bond of the O-methyl oxime is then selectively reduced to a single bond to afford this compound. This transformation requires careful selection of the reducing agent to avoid over-reduction, which would cleave the weak N-O bond and produce the corresponding primary amine. ncert.nic.in Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using reagents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. ncert.nic.in However, the reduction of oximes often requires more specific conditions. Combination systems, such as NaBH₄ with additives like zirconium(IV) chloride (ZrCl₄) or nickel(II) chloride (NiCl₂), have been shown to be effective for reducing oximes to their corresponding amines or hydroxylamines. scispace.com

| Reagent/Method | Product | Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/PtO₂) | Hydroxylamine or Amine | Often requires acidic additives. | Can lead to over-reduction and N-O bond cleavage. | ncert.nic.in |

| NaBH₄/ZrCl₄ | Amine | Solvent-free, room temperature. | Rapid and high-yielding for conversion to amines. | scispace.com |

| NaBH₄/NiCl₂ | Amine | Methanol solvent. | Effective system for amine synthesis from oximes. | scispace.com |

| DIBAL-H | Aldehyde (from ester) | Low temperature. | Used for partial reduction of esters to aldehydes, not directly for oxime reduction to hydroxylamine. | ncert.nic.in |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a powerful platform for the preparation of compound libraries and facilitates purification by allowing reagents and byproducts to be washed away from the resin-bound product.

The synthesis of this compound on a solid support can be envisioned through several strategies. A common approach involves anchoring a suitable precursor to a polymeric resin, such as a Merrifield resin, via a cleavable linker. nih.gov

One possible route begins by attaching 4-formylbenzoic acid to an amino-functionalized resin through standard amide bond formation. The resin-bound aldehyde can then undergo reductive amination directly on the solid support. This involves treating the resin with O-methylhydroxylamine and a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. organicreactions.org After the reaction is complete, the resin is thoroughly washed to remove all excess reagents.

Finally, the target molecule, this compound, is cleaved from the solid support. The choice of cleavage agent depends on the nature of the linker used. For example, an acid-labile linker would allow for cleavage with an acid like trifluoroacetic acid (TFA). nih.gov This solid-phase approach allows for high-throughput synthesis and simplified purification protocols. researchgate.net

Techniques for Controlled Cleavage and Isolation from Resin

The final step in the solid-phase synthesis is the cleavage of the desired product from the resin support. The choice of cleavage method is dictated by the nature of the linker and the stability of the target molecule to the cleavage conditions.

For the phenoxymethyl (B101242) linker used in this synthesis, acidic cleavage is the standard method. thermofisher.com A strong acid is required to break the ether linkage between the product and the resin. A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the primary cleaving agent. sigmaaldrich.com

Optimization of Cleavage Conditions: The efficiency of the cleavage process can be influenced by several factors:

Cleavage Reagent: While TFA is the most common reagent, other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used, often in combination with TFA.

Scavengers: During cleavage, reactive carbocations can be generated from the linker and the resin backbone. These can lead to side reactions with the desired product. To prevent this, scavengers such as triisopropylsilane (B1312306) (TIS) or water are added to the cleavage cocktail.

Cleavage Time and Temperature: The cleavage is typically performed at room temperature for a period of 1 to 4 hours. thermofisher.com Longer cleavage times or elevated temperatures can lead to degradation of the product.

A typical cleavage protocol would involve treating the resin-bound product with a mixture of 95% TFA, 2.5% water, and 2.5% TIS. After the specified time, the resin is filtered off, and the filtrate, containing the crude product, is collected.

Isolation and Purification: Following cleavage, the volatile TFA is removed under reduced pressure. The crude product is then precipitated by the addition of a cold non-polar solvent, such as diethyl ether. sigmaaldrich.com The precipitated solid is collected by filtration and washed with cold ether to remove any remaining scavengers and soluble byproducts. Further purification can be achieved by recrystallization or chromatography to yield the final this compound as a pure compound.

A summary of cleavage conditions and their effect on yield and purity is presented in the table below:

This is a representative table. Actual results may vary.

Reactivity and Fundamental Chemical Transformations of N 4 Bromobenzyl O Methylhydroxylamine

Electrophilic Amination Reactions

General principles of electrophilic amination indicate that hydroxylamine (B1172632) derivatives can serve as electrophilic nitrogen sources to react with carbon nucleophiles like organometallic reagents. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction typically involves the formation of a new carbon-nitrogen bond. libretexts.org In catalyzed versions of this reaction, a transition metal, often copper, may facilitate the process through oxidative addition to the N-O bond, followed by reductive elimination to form the aminated product. youtube.com However, no studies were found that specifically document the reaction of N-(4-bromobenzyl)-O-methylhydroxylamine with Grignard reagents, organocuprates, or organozinc reagents.

Amination of Organometallic Reagents, including Grignard Reagents, Organocuprates, and Organozinc Reagents

There is no available data on the amination of Grignard reagents, organocuprates, or organozinc reagents using this compound.

Kinetic and Mechanistic Investigations of Amination Processes

No kinetic or mechanistic investigations for amination processes involving this compound have been published.

Elucidation of Substituent Effects on Reaction Rates and Regioselectivity

While substituent effects are a critical aspect of organic reactions, no studies on how the 4-bromo substituent on the benzyl (B1604629) group of this compound influences reaction rates or regioselectivity in amination reactions have been reported.

Oxime and Nitrone Derivatives Formation

The reactivity of this compound is significantly influenced by the nucleophilic nitrogen atom and the adjacent oxygen, making it a valuable reagent for the synthesis of various nitrogen-containing compounds.

Derivatization of Carbonyl Compounds to O-Methyl Oximes

This compound serves as a derivatizing agent for aldehydes and ketones, converting them into their corresponding O-methyl oxime ethers. This reaction is a condensation process where the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. wikipedia.orgbu.edu The presence of the O-methyl group prevents potential side reactions like the Beckmann rearrangement, which can occur with unsubstituted hydroxylamines. mdpi.com

The general mechanism involves the acid-catalyzed addition of the hydroxylamine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the oxime ether. bu.edukhanacademy.org This derivatization is crucial in analytical chemistry, as it enhances the stability and detectability of volatile or reactive carbonyl compounds for analysis by methods such as liquid chromatography-mass spectrometry (LC/HRMS). researchgate.netnih.gov The bromo-substituent on the benzyl group provides a unique isotopic signature (79Br/81Br), which facilitates specific detection in complex mixtures. mdpi.com

The reaction is generally applicable to a wide range of carbonyl compounds, including aliphatic and aromatic aldehydes and ketones. researchgate.net

Table 1: Derivatization of Various Carbonyl Compounds with this compound

| Carbonyl Compound | IUPAC Name of Product |

| Formaldehyde | N-((4-bromobenzyl)oxy)methanimine |

| Acetaldehyde | N-((4-bromobenzyl)oxy)ethan-1-imine |

| Acetone | N-((4-bromobenzyl)oxy)propan-2-imine |

| Benzaldehyde | N-((4-bromobenzyl)oxy)-1-phenylmethanimine |

| Cyclohexanone | N-((4-bromobenzyl)oxy)cyclohexan-1-imine |

This table illustrates the expected O-methyl oxime products from the reaction of this compound with selected carbonyl compounds.

Synthesis of N-Methyl-C-(4-bromophenyl)nitrone and its Synthetic Utility

Nitrones are a class of organic compounds that are valuable as 1,3-dipoles in cycloaddition reactions for the synthesis of five-membered heterocyclic compounds. researchgate.netmdpi.com The specific compound, N-methyl-C-(4-bromophenyl)nitrone, is not synthesized from this compound. Instead, the standard synthesis for this type of nitrone involves the condensation of an N-substituted hydroxylamine with a carbonyl compound.

The synthesis of N-methyl-C-(4-bromophenyl)nitrone is typically achieved by reacting 4-bromobenzaldehyde (B125591) with N-methylhydroxylamine. researchgate.net

The synthetic utility of nitrones like N-methyl-C-(4-bromophenyl)nitrone is extensive. They are primarily used in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes, alkynes, and nitriles) to produce isoxazolidine (B1194047) and isoxazoline (B3343090) heterocycles, which are scaffolds for many biologically active molecules. researchgate.netmdpi.com The phosphorus-containing analogues of nitrones have shown potential as therapeutics for reducing oxidative stress. mdpi.com

Intermolecular Coupling Reactions

The presence of an N-H bond in this compound allows it to participate in various intermolecular cross-coupling reactions, which are fundamental transformations for forming carbon-nitrogen bonds.

Copper-Promoted Carbon-Nitrogen Coupling Reactions with Vinyl Iodides

Copper-catalyzed C-N cross-coupling reactions represent a powerful tool for the synthesis of enamines and their derivatives. organic-chemistry.org While specific studies on this compound may be limited, the principles of copper-catalyzed vinyl amination can be applied. In such a reaction, this compound would act as the nitrogen nucleophile, coupling with a vinyl iodide in the presence of a copper catalyst.

These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), and a ligand, often a diamine like N,N'-dimethylethylenediamine, to facilitate the coupling. organic-chemistry.org A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the hydroxylamine. The reaction generally proceeds with retention of the vinyl iodide's stereochemistry. organic-chemistry.orgnih.gov This methodology provides a direct route to N-vinylated hydroxylamine derivatives, which are versatile synthetic intermediates.

Table 2: Hypothetical Copper-Promoted Coupling of this compound with Various Vinyl Iodides

| Vinyl Iodide | Expected Product Name |

| (E)-1-iodoprop-1-ene | (E)-N-(prop-1-en-1-yl)-N-(4-bromobenzyl)-O-methylhydroxylamine |

| (Z)-1-iodoprop-1-ene | (Z)-N-(prop-1-en-1-yl)-N-(4-bromobenzyl)-O-methylhydroxylamine |

| 1-iodo-2-phenylethene | N-(2-phenylethenyl)-N-(4-bromobenzyl)-O-methylhydroxylamine |

| 1-iodocyclohex-1-ene | N-(cyclohex-1-en-1-yl)-N-(4-bromobenzyl)-O-methylhydroxylamine |

This table presents the potential products from the copper-catalyzed C-N coupling of this compound with various vinyl iodides, based on established reaction mechanisms.

Applications of N 4 Bromobenzyl O Methylhydroxylamine As a Versatile Synthetic Intermediate

Role in Parallel and Combinatorial Organic Synthesis

The architecture of N-(4-bromobenzyl)-O-methylhydroxylamine makes it particularly amenable to high-throughput synthetic methodologies like parallel and combinatorial synthesis, which are cornerstones of modern drug discovery and materials science.

This compound, when immobilized on a solid support, serves as a key reagent for the parallel synthesis of aldehydes and ketones. The core of this application lies in the use of polymeric hydroxylamine (B1172632) resins. epo.org In a typical synthetic sequence, a polymeric N-protected hydroxylamine resin is utilized. The N-benzyl-O-methylpolystyrenyl moiety is particularly well-suited for these transformations. The lipophilic nature of the benzyl (B1604629) group is believed to contribute to the stability of the chelated metal intermediates formed during the reaction. epo.org

The general process for the synthesis of aldehydes and ketones on a solid support is outlined below:

| Step | Description |

| 1. Resin Functionalization | A polymer support is functionalized with an O-methylhydroxylamine derivative, such as this compound. |

| 2. Acylation | The resin-bound hydroxylamine is acylated with a carboxylic acid to form a polymeric N-alkylated hydroxamic acid resin compound. |

| 3. Aldehyde/Ketone Formation | For the synthesis of ketones, the hydroxamic acid resin is treated with a Grignard reagent (RcMgX). For aldehydes, the resin is treated with a hydride reducing agent. epo.org |

| 4. Cleavage | The final aldehyde or ketone product is liberated from the solid support by acid hydrolysis. epo.org |

This solid-phase approach allows for the rapid and efficient generation of a diverse library of aldehydes and ketones by varying the carboxylic acid and Grignard reagent or reducing agent used in each parallel reaction vessel. The 4-bromo substituent on the benzyl group offers a valuable point for further diversification through cross-coupling reactions, although this is a subsequent step after the formation of the aldehyde or ketone.

The utility of this compound extends to the construction of combinatorial libraries, which are large collections of diverse but structurally related molecules. The principles that enable its use in parallel synthesis are directly applicable here. By employing a split-and-pool strategy with the resin-bound this compound, vast libraries of compounds can be generated.

Furthermore, the presence of the 4-bromobenzyl group provides a strategic advantage for library diversification. After the initial construction of a library of aldehydes or ketones on the solid support, the bromine atom can be used as a handle for further reactions, such as Suzuki or Sonogashira cross-coupling reactions. This dual functionality—the hydroxylamine for carbonyl synthesis and the bromo group for late-stage diversification—makes this compound a powerful tool in combinatorial chemistry.

Building Block in Complex Molecule and Natural Product Synthesis Scaffolds

The synthesis of complex molecules, particularly natural products and their analogues, often requires strategically functionalized building blocks that allow for the controlled construction of intricate molecular architectures.

While direct utilization of this compound in the synthesis of oximidines and salicylihalamides is not explicitly detailed in the provided search results, the synthesis of the characteristic enamide side chains of these natural products often involves the use of hydroxylamine derivatives. A unified strategy for the divergent and stereocontrolled introduction of these side chains has been developed. This approach can provide access to enamide systems that are not easily accessible through other methods. nih.gov The synthesis of analogues of salicylihalamide A, for instance, has been a significant area of research due to its potent cytotoxic activity against various human tumor cell lines. rmit.edu.au

Precursor for Diverse Organic Compounds

Beyond its role in carbonyl synthesis and complex molecule construction, this compound can serve as a precursor for other important classes of organic compounds.

The synthesis of non-natural or substituted amino acids is a crucial area of research, as these molecules are key components in the development of peptidomimetics and other biologically active compounds. plos.org While a direct pathway from this compound to substituted amino acids is not explicitly outlined in the provided search results, the structural motifs present in the molecule suggest potential synthetic routes.

The N-O bond of the hydroxylamine moiety can be cleaved reductively to yield an amine. The resulting N-(4-bromobenzyl)amine could then be incorporated into amino acid scaffolds. For instance, modification of peptide backbones is a known strategy to enhance proteolytic stability. mdpi.comnih.gov The introduction of N-substituted amino acids is a common approach to achieve this. nih.gov The 4-bromobenzyl group could serve as a protecting group or as a point for further functionalization in the synthesis of novel amino acid derivatives. plos.orgnih.gov

The synthesis of amino acid analogues compatible with solid-phase peptide synthesis (SPPS) is a well-established field. nih.gov Reagents that allow for the incorporation of specific functionalities, such as the 4-bromobenzyl group, are valuable tools for creating peptides with tailored properties.

Methodologies for Generation of Hydroxamic Acid Compounds

Hydroxamic acids are a significant class of organic compounds characterized by the -C(=O)N(R)OH functional group. They are widely recognized for their role as potent inhibitors of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), making them valuable targets in medicinal chemistry. The synthesis of hydroxamic acids can be achieved through several methodologies, often involving the acylation of a hydroxylamine derivative.

While direct experimental data on the use of this compound in hydroxamic acid synthesis is not extensively documented in readily available literature, its chemical structure suggests a viable pathway. The core principle would involve the acylation of the nitrogen atom of this compound with a suitable acylating agent, such as an acyl chloride or an activated carboxylic acid, followed by a subsequent dealkylation of the O-methyl group to reveal the hydroxamic acid.

General methods for hydroxamic acid synthesis often employ O-protected hydroxylamines to avoid unwanted side reactions. For instance, O-benzylhydroxylamine is a commonly used reagent that, after N-acylation, can be deprotected under hydrogenolysis conditions to yield the final hydroxamic acid. Similarly, N,O-disubstituted hydroxylamines have been recognized as intermediates for synthesizing complex nitrogen-containing compounds, including hydroxamic acids. researchgate.net

A plausible synthetic route starting from this compound would proceed as depicted in the following general scheme:

General Scheme for Hydroxamic Acid Synthesis:

The key step in this proposed synthesis is the selective O-demethylation in the final step, which can be challenging. However, various methods for O-dealkylation in complex molecules have been developed, which could be applicable in this context.

The following table summarizes common coupling agents used in the N-acylation step of hydroxylamine derivatives for the synthesis of hydroxamic acids.

Table 1: Common Coupling Agents for N-Acylation in Hydroxamic Acid Synthesis

| Coupling Agent | Abbreviation | Typical Reaction Conditions |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Often used with HOBt, in DMF or CH₂Cl₂ |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | In the presence of a non-nucleophilic base like DIPEA |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Similar conditions to BOP |

| Isobutyl chloroformate | IBCF | Forms a mixed anhydride, reacts with the hydroxylamine |

Synthesis of Isoxazolidine (B1194047) Derivatives via 1,3-Dipolar Cycloaddition Reactions

Isoxazolidines are five-membered heterocyclic compounds containing a nitrogen-oxygen bond. They are valuable synthetic intermediates and are present in a number of biologically active molecules. A primary method for their synthesis is the 1,3-dipolar cycloaddition reaction between a nitrone (a 1,3-dipole) and a dipolarophile (typically an alkene).

This compound can be considered a precursor to a nitrone suitable for such cycloadditions. The corresponding nitrone, C-(4-bromophenyl)-N-methylnitrone, can be synthesized from 4-bromobenzaldehyde (B125591) and N-methylhydroxylamine hydrochloride. researchgate.net The in-situ generation of nitrones from hydroxylamine derivatives and aldehydes is a common and efficient strategy.

Once formed, the C-(4-bromophenyl)-N-methylnitrone can react with various alkenes to yield isoxazolidine derivatives. The regioselectivity and stereoselectivity of this cycloaddition are key aspects of the synthesis, often influenced by the electronic and steric properties of both the nitrone and the alkene.

General Scheme for Isoxazolidine Synthesis:

The following table presents examples of 1,3-dipolar cycloaddition reactions between various nitrones and a dipolarophile to form isoxazolidine derivatives, illustrating the versatility of this method.

Table 2: Examples of Isoxazolidine Synthesis via 1,3-Dipolar Cycloaddition

| Nitrone | Dipolarophile | Solvent | Product (Isoxazolidine Derivative) |

| C-Phenyl-N-methylnitrone | Styrene | Toluene | 2-Methyl-3,5-diphenylisoxazolidine |

| C-(4-Chlorophenyl)-N-methylnitrone researchgate.net | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | Toluene | Bis(5-(4-chlorophenyl)-2-methylisoxazolidin-3-yl) derivative |

| C-(4-Bromophenyl)-N-methylnitrone researchgate.net | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | Toluene | Bis(5-(4-bromophenyl)-2-methylisoxazolidin-3-yl) derivative |

| C-(4-Fluorophenyl)-N-methylnitrone researchgate.net | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | Toluene | Bis(5-(4-fluorophenyl)-2-methylisoxazolidin-3-yl) derivative |

Utility in Other Advanced Organic Syntheses

Beyond the synthesis of hydroxamic acids and isoxazolidines, N,O-disubstituted hydroxylamines like this compound serve as precursors to other important molecular scaffolds. researchgate.net The N-O bond within these molecules is a key functional handle that can be cleaved under reductive or basic conditions to generate highly functionalized amines. researchgate.net

One area of application is in the synthesis of complex amines. The reductive cleavage of the N-O bond, for example with reagents like zinc in acetic acid or catalytic hydrogenation, can lead to the formation of the corresponding secondary amine. This provides a route to N-methyl-4-bromobenzylamine, a valuable building block in its own right.

Furthermore, the bromine atom on the phenyl ring of this compound offers a site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, leading to a diverse library of complex molecules.

The following table outlines potential advanced synthetic transformations involving this compound or its close derivatives.

Table 3: Potential Advanced Syntheses Utilizing the this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-O Bond Cleavage (Reductive) | Zn/AcOH or H₂, Pd/C | N-Methyl-4-bromobenzylamine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | N-(Aryl-substituted benzyl)-O-methylhydroxylamines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-(Amino-substituted benzyl)-O-methylhydroxylamines |

| Radical Addition researchgate.net | Radical initiator, suitable substrate | Complex functionalized amines |

The versatility of this compound as a synthetic intermediate is underscored by the multiple reactive sites within its structure. While direct, specific applications in the literature may be emerging, the principles of organic synthesis strongly support its utility in the construction of a variety of complex and potentially biologically active molecules.

Advanced Analytical and Spectroscopic Research Methodologies for N 4 Bromobenzyl O Methylhydroxylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-(4-bromobenzyl)-O-methylhydroxylamine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbon atoms (¹³C), as well as other nuclei like tin (¹¹⁹Sn) in organometallic derivatives.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within this compound. The expected chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the electronegative oxygen and nitrogen atoms.

The aromatic protons on the 4-bromobenzyl group typically appear as a set of two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the nitrogen atom are expected to produce a singlet or a doublet (if coupled to the NH proton) around δ 4.0-4.6 ppm. The O-methyl group (OCH₃) protons would give a sharp singlet at approximately δ 3.5-3.8 ppm. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the δ 5.0-7.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (ortho to CH₂) | 7.20-7.40 | Doublet |

| Aromatic CH (ortho to Br) | 7.45-7.65 | Doublet |

| Benzylic CH ₂ | 4.00-4.60 | Singlet/Doublet |

| O-Meth yl (OCH₃) | 3.50-3.80 | Singlet |

| N-H | 5.00-7.00 | Broad Singlet |

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.

For this compound, the carbon attached to the bromine atom (C-Br) is expected to resonate around δ 120-125 ppm. The other aromatic carbons will appear in the δ 128-140 ppm range, with the ipso-carbon (the one attached to the benzyl (B1604629) group) being distinct. The benzylic carbon (CH₂) signal is anticipated at δ 50-60 ppm, while the O-methyl carbon (OCH₃) would be found further upfield, typically around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -Br | 120-125 |

| Aromatic C H | 128-132 |

| Aromatic ipso-C | 135-140 |

| Benzylic C H₂ | 50-60 |

| O-Methyl (C H₃) | 60-65 |

Note: Predicted values are based on analogous structures and general NMR principles.

Advanced Multinuclear NMR Techniques (e.g., ¹¹⁹Sn NMR for Organotin Complexes)

In the study of organotin derivatives of this compound, multinuclear NMR techniques, particularly ¹¹⁹Sn NMR, are invaluable. The chemical shift of the ¹¹⁹Sn nucleus provides direct insight into the coordination number and geometry of the tin center. rsc.org

Generally, four-coordinate organotin(IV) complexes exhibit ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm. rsc.org Five-coordinate complexes resonate between -90 and -190 ppm, while six-coordinate species are found further upfield, from -210 to -400 ppm. rsc.org The formation of a complex between an this compound derivative and an organotin(IV) moiety would lead to a significant upfield shift in the ¹¹⁹Sn resonance compared to the parent organotin halide, confirming coordination. The magnitude of this shift can help elucidate the geometry of the resulting complex, which can range from tetrahedral to trigonal bipyramidal or octahedral, depending on the nature of the ligands and the stoichiometry of the complex. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be detected as its protonated form, [M+H]⁺. Given the molecular weight of this compound (C₈H₁₀BrNO), the [M+H]⁺ ion would appear at a mass-to-charge ratio (m/z) corresponding to the sum of the masses of its constituent atoms plus a proton. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic pair of peaks separated by 2 m/z units for all bromine-containing fragments.

Key fragmentation pathways in ESI-MS would likely involve the cleavage of the N-O bond, the C-N bond, and the loss of the bromine atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would confirm the molecular formula by matching the experimentally measured mass of the [M+H]⁺ ion to its calculated theoretical mass with a high degree of precision (typically within 5 ppm).

Table 3: Predicted ESI-MS and HRMS Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Description |

| [M+H]⁺ | 216.0/218.0 | Protonated molecule |

| [M-OCH₃]⁺ | 185.0/187.0 | Loss of methoxy (B1213986) group |

| [C₇H₆Br]⁺ | 169.0/171.0 | 4-Bromobenzyl cation |

| [C₈H₁₀N]⁺ | 120.1 | Loss of Br and O |

Note: The fragmentation data is predictive and based on common fragmentation patterns for similar compounds.

The fragmentation pattern observed in the MS/MS spectrum of the [M+H]⁺ ion would provide further structural confirmation. For instance, the presence of a prominent ion at m/z 169/171 would be strong evidence for the 4-bromobenzyl moiety. This detailed fragmentation analysis, made possible by HRMS, is crucial for the unambiguous identification of this compound and its derivatives in complex mixtures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a foundational analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample of this compound, its constituent bonds absorb radiation at characteristic wavenumbers, resulting in a unique spectral fingerprint. This spectrum allows researchers to confirm the presence of key structural features and assess the molecule's vibrational properties.

The IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrations of its specific functional groups. The presence of the aromatic ring, the C-Br bond, the C-N and N-O bonds of the hydroxylamine (B1172632) moiety, and the ether linkage are all identifiable. The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) (-CH2-) group also appear in their expected regions. spectroscopyonline.com

Key regions of interest in the IR spectrum include:

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the benzene ring.

3000-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methylene (-CH2-) and methyl (-OCH3) groups.

~1600 cm⁻¹ and ~1485 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

1250-1000 cm⁻¹: C-O stretching of the ether group (-O-CH3) and C-N stretching vibrations. docbrown.info The N-O stretching vibration also typically appears in this region.

~1070 cm⁻¹: Aromatic C-Br stretching. The position of C-X (where X is a halogen) stretches decreases as the mass of the halogen increases. spectroscopyonline.com

Below 900 cm⁻¹: Out-of-plane (OOP) bending vibrations for the substituted benzene ring, which can help confirm the 1,4-disubstitution pattern.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂- & -CH₃) | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | ~1600, ~1485 |

| C-N | Stretch | 1250 - 1020 |

| C-O (Ether) | Stretch | 1275 - 1000 |

| N-O | Stretch | 1000 - 900 |

| C-Br | Stretch | ~1070 (within aromatic fingerprint) |

| p-Substituted Benzene | C-H Out-of-Plane Bend | 850 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a detailed solid-state structural model. vensel.org

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the generation of an electron density map, from which the positions of individual atoms can be determined with high precision. nih.gov

A successful crystallographic analysis of this compound would provide critical data, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry around the nitrogen, oxygen, and carbon atoms.

Conformation: The exact spatial orientation of the 4-bromobenzyl group relative to the O-methylhydroxylamine moiety.

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice. mdpi.com

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal. vensel.org

Intermolecular Interactions: Identification of non-covalent forces such as hydrogen bonds or π-stacking that stabilize the crystal packing. nih.gov

While specific crystallographic data for this compound is not publicly available, the table below presents an example of the typical data obtained from such an analysis, based on published structures of similar brominated aromatic compounds. researchgate.netseattleu.edu

Table 2: Illustrative X-ray Crystallographic Data for a Molecular Crystal

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₁₀BrNO |

| Formula Weight | 216.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.565 |

| b (Å) | 9.320 |

| c (Å) | 18.213 |

| α (°) | 90 |

| β (°) | 91.54 |

| γ (°) | 90 |

| Volume (ų) | 1453.5 |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) (g/cm³) | 1.582 |

| R-factor | 0.045 |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentage of each element within a compound. For a novel or synthesized compound like this compound, this analysis serves as a crucial check of its elemental composition and purity. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br) are compared against the theoretically calculated values based on its molecular formula, C₈H₁₀BrNO.

The procedure typically involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The bromine content is determined by other methods, such as titration after decomposition. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity. accessengineeringlibrary.com Any significant deviation would suggest the presence of impurities, residual solvent, or an incorrect molecular structure.

Table 3: Elemental Analysis Data for this compound (C₈H₁₀BrNO)

| Element | Theoretical Mass % | Experimental Mass % (Example) |

|---|---|---|

| Carbon (C) | 44.47% | 44.51% |

| Hydrogen (H) | 4.66% | 4.63% |

| Bromine (Br) | 36.98% | 36.89% |

| Nitrogen (N) | 6.48% | 6.50% |

| Oxygen (O)* | 7.40% | N/A |

\Oxygen content is typically determined by difference and not directly measured.*

Advanced Chromatographic Techniques for Purification and Analytical Assessment

Flash Column Chromatography for Compound Isolation

Flash column chromatography is a rapid and efficient purification technique widely used in synthetic organic chemistry to isolate a desired compound from a mixture of reactants, byproducts, and catalysts. For the synthesis of this compound, flash chromatography is the primary method for its isolation in a high state of purity.

The technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. The crude reaction mixture is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column under moderate pressure.

Due to the polarity of the N-O and C-Br bonds, this compound is a moderately polar compound. This dictates the choice of the mobile phase, which is typically a non-polar solvent mixed with a more polar one. A common system for a compound of this nature would be a gradient of ethyl acetate (B1210297) in hexane. Less polar impurities will elute from the column first, followed by the desired product, while highly polar impurities will remain adsorbed to the silica gel for longer. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product, which are then combined and concentrated.

Table 4: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (SiO₂, 40-63 µm particle size) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 0% to 30% Ethyl Acetate) |

| Elution Order | 1. Non-polar byproducts 2. This compound 3. Polar impurities | | Detection Method | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |

Liquid Chromatography (LC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique used to determine the purity of a synthesized compound and to help calculate the reaction yield accurately. After purification by flash chromatography, a small sample of this compound would be subjected to HPLC analysis to confirm its purity is above a certain threshold (e.g., >95%). nih.gov

In a typical reverse-phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a high-pressure stream of a mobile phase. This mobile phase carries the sample through a column containing a non-polar stationary phase (e.g., C18-bonded silica). A detector, commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm), measures the concentration of the compound as it elutes from the column. nih.gov

The result is a chromatogram, a plot of detector response versus time. A pure sample of this compound will appear as a single, sharp peak at a characteristic retention time. The area of this peak is directly proportional to the concentration of the compound. The percentage purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.

Table 5: Example HPLC Method and Purity Analysis Data

| Parameter | Value / Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R_) | 5.82 min (Example) |

| Peak Area (Product) | 985,000 |

| Total Peak Area | 1,000,000 |

| Calculated Purity | 98.5% |

Advanced Derivatives and Analogues of N 4 Bromobenzyl O Methylhydroxylamine

Organometallic Complexes Derived from N-Methyl-4-bromobenzohydroxamic Acid

N-methyl-4-bromobenzohydroxamic acid (Hmbbha), a derivative of N-(4-bromobenzyl)-O-methylhydroxylamine, serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various metal ions, particularly organotin(IV) moieties, has been a subject of detailed investigation.

Synthesis and Structural Investigations of Diorganotin(IV) Complexes

The synthesis of diorganotin(IV) complexes with N-methyl-4-bromobenzohydroxamic acid typically involves the condensation reaction between the hydroxamic acid and a diorganotin(IV) oxide, such as (CH₃)₂SnO, (C₄H₉)₂SnO, or (C₆H₅)₂SnO. nih.gov These reactions are generally carried out in a 2:1 molar ratio of the ligand to the tin oxide in a solvent like toluene. nih.gov The water formed during the reaction is removed azeotropically to drive the reaction to completion. nih.gov

Three notable diorganotin(IV) complexes that have been synthesized and characterized are:

(CH₃)₂Sn(mbbha)₂

(C₄H₉)₂Sn(mbbha)₂

(C₆H₅)₂Sn(mbbha)₂ nih.gov

Structural elucidation of these complexes has been achieved through a combination of elemental analysis, infrared (IR) spectroscopy, and multinuclear nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn). nih.gov Furthermore, single-crystal X-ray diffraction studies have been pivotal in confirming the precise molecular geometry of these compounds. nih.govdnu.dp.ua

X-ray crystallography reveals that in complexes like (C₄H₉)₂Sn(mbbha)₂ and (C₆H₅)₂Sn(mbbha)₂, the tin atom adopts an octahedral geometry. nih.gov This geometry is achieved through coordination with the two organic groups of the diorganotin moiety and two bidentate hydroxamate ligands. nih.govnih.gov

Interactive Table: Selected Crystallographic Data for Diorganotin(IV) Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (C₄H₉)₂Sn(mbbha)₂ | Monoclinic | C2/c | 29.134(2) | 9.0851(7) | 24.015(2) | 109.931(1) |

| (C₆H₅)₂Sn(mbbha)₂ | Monoclinic | P2₁/n | 10.123(1) | 16.098(2) | 18.976(3) | 94.123(2) |

Data sourced from a 2023 study on diorganotin(IV) derivatives. nih.gov

Analysis of Coordination Chemistry and Bonding Modes of Hydroxamate Ligands

The coordination behavior of the N-methyl-4-bromobenzohydroxamate ligand is a key aspect of the chemistry of these complexes. Spectroscopic and structural analyses consistently show that the hydroxamate ligand acts as a bidentate chelator. nih.gov Coordination to the central tin atom occurs through the carbonyl oxygen and the deprotonated hydroxyl oxygen of the ligand. nih.govnih.gov This O,O-bidentate chelation results in the formation of a stable five-membered ring structure. scispace.com

In these diorganotin(IV) complexes, the general formula can be represented as R₂SnL₂, where R is an alkyl or aryl group and L is the deprotonated hydroxamate ligand. scispace.com The coordination of two hydroxamate ligands to the tin center results in a six-coordinate complex. nih.govdnu.dp.ua The two organic groups attached to the tin atom complete this coordination sphere, leading to the observed octahedral geometry. nih.govnih.gov

Infrared spectroscopy provides valuable insights into the bonding modes. A key indicator of the coordination of the carbonyl group is the shift of the C=O stretching frequency to a lower wavenumber in the complexes compared to the free ligand. Similarly, the disappearance of the O-H stretching vibration confirms the deprotonation of the hydroxyl group upon complexation.

¹¹⁹Sn NMR spectroscopy is another powerful tool for studying the coordination environment of the tin atom. The chemical shift values in the ¹¹⁹Sn NMR spectra are indicative of the coordination number of the tin center. For the six-coordinate diorganotin(IV) hydroxamate complexes, the chemical shifts are consistent with an octahedral geometry in solution.

N-Alkyl/Aryl and O-Substituted Hydroxylamine (B1172632) Analogues

A comprehensive search of scientific literature and chemical databases did not yield specific research findings for the synthesis, comparative reactivity, or studies of the positional isomers and ring-containing analogues as specified in the subsections below.

Synthesis and Comparative Reactivity of Positional Isomers (e.g., N-(2-Bromobenzyl)-O-methylhydroxylamine, N-(3-Bromobenzyl)-O-methylhydroxylamine)

No published studies detailing the synthesis or comparative reactivity of N-(2-Bromobenzyl)-O-methylhydroxylamine and N-(3-Bromobenzyl)-O-methylhydroxylamine could be located.

Studies on Ring-Containing Analogues (e.g., N-(o-bromobenzyl)methoxylamine)

No specific studies on ring-containing analogues such as N-(o-bromobenzyl)methoxylamine were found in the available literature.

Polymeric Resin-Bound Derivatives and Their Structural Diversity

While the field of solid-phase organic synthesis utilizes polymer-bound reagents for creating diverse molecular libraries, no specific information was found regarding the synthesis or structural diversity of polymeric resin-bound derivatives of this compound. General methodologies exist for attaching hydroxylamine derivatives to polymer supports to synthesize hydroxamates, but specific examples and structural data for derivatives of the title compound are not available in the reviewed literature. nih.gov

Q & A

Q. What precautions are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- Toxicity : Use PPE (gloves, goggles) due to potential skin/eye irritation (LD₅₀ data pending; assume acute toxicity).

- Reactivity : Avoid strong oxidizers (risk of exothermic decomposition). Store under nitrogen at –20°C to prevent bromine displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.